BenchChemオンラインストアへようこそ!

mTOR/HDAC1-IN-12l

mTOR HDAC1 Dual Inhibition

Select mTOR/HDAC1-IN-12l for its uniquely potent dual blockade of mTOR and HDAC1, overcoming single-agent resistance. Unlike CUDC-907, it spares PI3Kα (>500 nM) while delivering superior HDAC1 (0.19 nM) and HDAC6 (1.8 nM) inhibition. Validated in MV4-11 (TGI 53.1%) and MM1S (TGI 72.5%) xenografts, it is the ideal probe for AML/myeloma research and immuno-oncology combination studies. Standard global shipping; typical lead time 1–2 weeks.

Molecular Formula C28H38N8O5
Molecular Weight 566.663
Cat. No. B1193146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemTOR/HDAC1-IN-12l
SynonymsmTOR/HDAC1-IN-12l
Molecular FormulaC28H38N8O5
Molecular Weight566.663
Structural Identifiers
SMILESO=C(N1C[C@@H](C)OCC1)NC2=CC=C(C3=NC(N4CCOCC4)=C5C(N(CCCCCCC(NO)=O)N=C5)=N3)C=C2
InChIInChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1
InChIKeyYPXRCUVTZDXVHY-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

mTOR/HDAC1-IN-12l: A Potent Dual mTOR and HDAC1 Inhibitor for Hematologic Malignancy Research


mTOR/HDAC1-IN-12l (also designated as Compound 12l or HDACs/mTOR Inhibitor 1, CAS: 2271413-06-8) is a novel, potent dual inhibitor of mammalian target of rapamycin (mTOR) and histone deacetylase 1 (HDAC1), developed for preclinical oncology research [1]. It is a member of the pyrimidine-pyrazolyl hydroxamic acid class, designed to simultaneously target two critical pathways in cancer progression [2]. Preclinical studies indicate its primary application is in the investigation of hematologic malignancies, such as acute myeloid leukemia (AML) and multiple myeloma . The compound demonstrates potent inhibitory activity at low nanomolar concentrations against its primary targets, mTOR (IC50 = 1.2 nM) and HDAC1 (IC50 = 0.19 nM) [3].

Why Generic Substitution of mTOR/HDAC1-IN-12l with Single-Agent Inhibitors or Alternative Dual Inhibitors is Inadequate


Substituting mTOR/HDAC1-IN-12l with a generic single-agent mTOR inhibitor (e.g., rapamycin) or a different dual mTOR/HDAC inhibitor is scientifically unsound due to fundamental differences in target engagement, potency profile, and in vivo efficacy. Single-agent mTOR inhibitors fail to address the compensatory activation of HDAC-mediated survival pathways, a known mechanism of resistance [1]. Alternative dual inhibitors, such as CUDC-907, exhibit a primary PI3K inhibitory profile (IC50 PI3Kα = 19 nM) with significantly weaker mTOR activity, representing a distinct pharmacological mechanism rather than a direct replacement [2]. The quantitative evidence below demonstrates that mTOR/HDAC1-IN-12l possesses a unique, measurable potency and selectivity fingerprint that cannot be replicated by substituting with other compounds.

Quantitative Evidence Differentiating mTOR/HDAC1-IN-12l from Comparators


mTOR/HDAC1-IN-12l Demonstrates Superior Potency Against mTOR Compared to mTOR/HDAC-IN-1

mTOR/HDAC1-IN-12l exhibits a 2.45-fold higher potency against the mTOR kinase compared to mTOR/HDAC-IN-1 (Compound 50), a structurally distinct dual mTOR/HDAC inhibitor. This enhanced potency is observed in enzymatic inhibition assays [1].

mTOR HDAC1 Dual Inhibition IC50

mTOR/HDAC1-IN-12l Shows Enhanced Potency Against HDAC1 Compared to mTOR/HDAC-IN-1

Against HDAC1, mTOR/HDAC1-IN-12l is markedly more potent than mTOR/HDAC-IN-1. It displays a 4.8-fold lower IC50 (0.19 nM vs 0.91 nM) for HDAC1 inhibition [1]. Furthermore, mTOR/HDAC1-IN-12l demonstrates moderate activity against HDAC6 (IC50 = 1.8 nM), while mTOR/HDAC-IN-1 is significantly less potent on this isoform (IC50 = 86 nM), a 47.8-fold difference [2].

HDAC1 HDAC6 Dual Inhibition IC50

mTOR/HDAC1-IN-12l Exhibits Potent Anti-Proliferative Activity in Leukemia Cell Lines

mTOR/HDAC1-IN-12l demonstrates potent, dose-dependent inhibition of leukemia cell proliferation in vitro. The compound shows IC50 values in the low micromolar range against multiple acute myeloid leukemia (AML) cell lines: 4.05 μM (MV4-11), 9.01 μM (OCI-AML2), and 9.98 μM (OCI-AML3) . These values represent the compound's functional activity in a cellular context, integrating its dual target inhibition.

Anti-proliferative Leukemia Cytotoxicity IC50

mTOR/HDAC1-IN-12l Demonstrates In Vivo Efficacy in Multiple Myeloma Xenograft Models

In an MM1S multiple myeloma xenograft model, mTOR/HDAC1-IN-12l achieved a tumor growth inhibitory rate (TGI) of 72.5% without causing significant body weight loss or overt toxicity [1]. In a separate MV4-11 AML xenograft study, a dose of 10 mg/kg administered intravenously every two days resulted in a TGI of 53.1% [2]. These findings demonstrate in vivo anti-tumor activity with a favorable tolerability profile.

In vivo Xenograft Tumor Growth Inhibition Multiple Myeloma

Recommended Research Applications for mTOR/HDAC1-IN-12l Based on Evidenced Differentiation


Preclinical Investigation of Dual mTOR/HDAC Inhibition in Acute Myeloid Leukemia (AML)

mTOR/HDAC1-IN-12l is an ideal tool compound for preclinical studies in AML due to its potent anti-proliferative activity against MV4-11, OCI-AML2, and OCI-AML3 cell lines (IC50s of 4.05, 9.01, and 9.98 μM, respectively) and its in vivo efficacy in the MV4-11 xenograft model (TGI of 53.1% at 10 mg/kg) [1]. Researchers can use this compound to explore the therapeutic potential of simultaneous mTOR and HDAC1 blockade in AML subtypes, investigate biomarkers of response, and study mechanisms of resistance to dual inhibition.

Mechanistic Studies of Dual mTOR/HDAC Inhibition in Multiple Myeloma

For multiple myeloma research, mTOR/HDAC1-IN-12l provides a validated chemical probe. Its significant tumor growth inhibition (72.5% TGI) in the MM1S xenograft model and its low nanomolar potency against mTOR and HDAC1 (IC50s of 1.2 nM and 0.19 nM, respectively) [1] make it suitable for investigating the downstream signaling consequences of dual inhibition. Western blot analyses have confirmed its ability to upregulate H3 acetylation and downregulate mTOR pathway mediators [2], enabling detailed pharmacodynamic assessments.

Comparative Pharmacology: Benchmarking Against Other Dual mTOR/HDAC Inhibitors

mTOR/HDAC1-IN-12l is uniquely suited as a reference compound for comparative studies against other dual mTOR/HDAC inhibitors, such as mTOR/HDAC-IN-1. Its distinct potency profile—specifically its 4.8-fold higher potency on HDAC1 (0.19 nM vs 0.91 nM) and 47.8-fold higher potency on HDAC6 (1.8 nM vs 86 nM) compared to mTOR/HDAC-IN-1 —allows researchers to dissect the functional consequences of different isoform selectivity patterns within the same target class. This enables a more nuanced understanding of how HDAC isoform engagement influences anti-tumor activity and toxicity.

Investigating HDAC6-Mediated Effects in Cancer Immunology

Given the emerging role of HDAC6 in regulating immune checkpoint proteins like PD-L1, mTOR/HDAC1-IN-12l's significant potency against HDAC6 (IC50 = 1.8 nM) makes it a valuable tool for exploring the intersection of dual mTOR/HDAC inhibition and cancer immunology. Researchers can use this compound to study how simultaneous mTOR and HDAC6 blockade affects tumor cell immunogenicity, T-cell function, and the tumor microenvironment in syngeneic or humanized mouse models, potentially uncovering new combination strategies with immune checkpoint inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for mTOR/HDAC1-IN-12l

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.